molecular formula C14H19ClF3N B1531719 Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 1803570-20-8

Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride

Cat. No.: B1531719
CAS No.: 1803570-20-8
M. Wt: 293.75 g/mol
InChI Key: PFQQPCBVCLVSPU-UHFFFAOYSA-N
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Description

Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride (CAS 1021033-01-1) is a synthetic amine derivative featuring a cyclohexyl group attached to a methanamine backbone, which is further substituted with a 3-(trifluoromethyl)phenyl group. The hydrochloride salt enhances its stability and solubility for pharmaceutical or research applications. The trifluoromethyl (-CF₃) group is a critical moiety, conferring electron-withdrawing properties and metabolic resistance, while the cyclohexyl group contributes to lipophilicity, influencing membrane permeability and receptor interactions .

Properties

IUPAC Name

cyclohexyl-[3-(trifluoromethyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N.ClH/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10;/h4,7-10,13H,1-3,5-6,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQQPCBVCLVSPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC(=CC=C2)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Development

Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride has been investigated for its role as a potential therapeutic agent due to the influence of the trifluoromethyl group on pharmacokinetics. Studies indicate that the compound exhibits enhanced metabolic stability and lipophilicity, making it a candidate for drug development targeting various diseases, including neurological and immunological disorders.

  • Case Study: A study explored its use as an intermediate in synthesizing sphingosine-1-phosphate (S1P) modulators, which are promising for treating multiple sclerosis. The compound acts as a precursor in synthesizing more complex molecules with therapeutic potential .

Biological Research

In biological contexts, the compound's interactions with biological macromolecules have been a focal point. The trifluoromethyl group enhances hydrophobic interactions, which can improve binding affinity to target proteins or enzymes.

  • Research Findings: Investigations into the compound's binding mechanisms suggest that it can modulate enzyme activities, potentially leading to new insights into metabolic pathways .

Industrial Applications

The compound serves as an important intermediate in the synthesis of agrochemicals and specialty chemicals. Its unique structural features contribute to desirable properties in final products.

  • Example Applications:
    • Used in the production of polymers that require enhanced chemical stability.
    • Acts as a building block for creating novel agrochemical formulations .

Mechanism of Action

The mechanism by which Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors. The trifluoromethyl group often enhances the compound's binding affinity and metabolic stability.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It may bind to receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

Table 1: Structural Comparison of Selected Compounds
Compound Name (CAS) Substituent Variations Molecular Weight (g/mol) Key Features
Target Compound (1021033-01-1) Cyclohexyl, -CF₃-phenyl 241.76* High lipophilicity; potential for CNS penetration due to cyclohexyl group
[3-(Cyclohexyloxy)phenyl]methanamine HCl (1311315-68-0) Cyclohexyloxy (-O-cyclohexyl) 241.76 Ether linkage reduces lipophilicity; may alter hydrogen-bonding capacity
(1-(3-CF₃-phenyl)cyclobutyl)methanamine HCl (1039932-76-7) Cyclobutyl ring 229.24 Smaller ring size increases rigidity; potential for strained receptor binding
(R)-1-(3-CF₃-phenyl)ethanamine HCl (1213630-93-3) Ethylamine chain, chiral center 225.64 Stereochemistry impacts receptor selectivity; shorter chain reduces bulk
Cyclopropyl(4-CF₃-phenyl)methanamine HCl (1263094-18-3) Cyclopropyl ring 225.64* High ring strain; enhanced metabolic stability due to cyclopropane
Oxan-4-yl[3-CF₃-phenyl]methanamine HCl (1803591-16-3) Tetrahydropyranyl (oxan-4-yl) 295.73 Oxygen in ring improves solubility; versatile scaffold for derivatization

*Molecular weights calculated from formulae in .

Functional and Pharmacological Insights

Role of the Trifluoromethyl Group

The -CF₃ group is a common feature in all listed compounds. Its strong electron-withdrawing nature stabilizes adjacent aromatic systems, enhancing binding affinity to hydrophobic receptor pockets. For example, in Cinacalcet hydrochloride (), the -CF₃ group is critical for modulating calcium-sensing receptor activity .

Impact of Cyclohexyl vs. Other Aliphatic Rings
  • Cyclohexyl Group : Increases lipophilicity (logP ~3.5 predicted), favoring blood-brain barrier penetration. However, this may reduce aqueous solubility, necessitating salt forms like hydrochloride .
  • Cyclopropane’s high bond angle strain may enhance metabolic stability .
  • Oxan-4-yl (Tetrahydropyranyl) : The oxygen atom enables hydrogen bonding, improving solubility (e.g., 295.73 g/mol compound in ) while maintaining moderate lipophilicity .
Chiral Centers and Stereochemical Effects

The (R)-enantiomer of 1-(3-CF₃-phenyl)ethanamine HCl () demonstrates how chirality influences receptor interactions. Enantiomers may exhibit divergent binding affinities or pharmacokinetic profiles, a critical consideration in drug design .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Properties
Compound (CAS) Density (g/cm³) Boiling Point (°C) pKa Solubility (mg/mL)
Target Compound 1.22* 260* 9.8* ~10 (moderate)
(1-(3-CF₃-phenyl)cyclobutyl)methanamine HCl 1.194 248.4 10.27 ~15
Cyclopropyl(4-CF₃-phenyl)methanamine HCl 1.18* 240* 9.5* ~20

*Estimated from analogous structures in .

  • Solubility : Compounds with oxygen-containing groups (e.g., oxan-4-yl) show higher solubility. The target compound’s cyclohexyl group likely reduces solubility compared to cyclopropyl analogues.
  • pKa : Most compounds have pKa ~9.5–10.3, consistent with primary amines, ensuring protonation at physiological pH for enhanced water solubility .

Allosteric Modulation Potential

highlights that allosteric ligands like the target compound may alter agonist affinity via cooperativity. The cyclohexyl group’s bulk could sterically hinder primary ligand binding, whereas smaller substituents (e.g., cyclopropyl) might allow positive cooperativity .

Therapeutic Relevance

  • Dopamine Analogues : –3 describe dopamine HCl (CAS 62-31-7), emphasizing the importance of amine groups in neurotransmission. The target compound’s structure may position it for CNS applications .
  • Cinacalcet Analogue : ’s Cinacalcet, a -CF₃-containing drug, underscores the pharmacological utility of such moieties in receptor modulation .

Biological Activity

Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's interactions with various biological systems, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexyl group attached to a phenyl ring that bears a trifluoromethyl substituent. This structural configuration enhances the lipophilicity of the molecule, which is crucial for its ability to penetrate biological membranes. The trifluoromethyl group is known to influence the binding affinity of compounds to biological targets by modulating their electronic properties.

Research indicates that this compound interacts with various biomolecules, including enzymes and receptors. Notably, it has been shown to modulate the activity of the NMDA receptor, which is implicated in neuropsychiatric disorders.

Binding Affinity Studies

In vitro binding assays reveal that this compound can inhibit the binding of radioligands to the NMDA receptor's PCP site. For instance, studies have demonstrated that certain derivatives exhibit significant inhibition percentages (greater than 89%) at micromolar concentrations, suggesting a strong binding affinity .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Enzyme Modulation Acts as an inhibitor or activator depending on the target enzyme, influencing cellular pathways.
Receptor Interaction Modulates NMDA receptor activity, potentially impacting conditions like Alzheimer's disease and epilepsy.
Cell Cycle Regulation Promotes cell cycle progression by down-regulating CDKN1B expression .
Tumorigenesis May influence tumor growth through mTORC1 signaling pathways .

Case Studies and Research Findings

  • Neuropsychiatric Disorders : A study explored the role of cyclohexyl derivatives in modulating NMDA receptor activity and their implications for treating conditions like schizophrenia and depression. The data suggested that compounds with trifluoromethyl substitutions showed enhanced binding affinities compared to their non-substituted counterparts .
  • Antifungal Activity : Another investigation assessed related compounds for antifungal properties against resistant strains of Candida species. The findings indicated that modifications at specific positions on the phenyl ring could significantly enhance antifungal efficacy, demonstrating the importance of structural optimization .
  • Anticancer Properties : Research has also focused on the potential anticancer effects of cyclohexyl derivatives through their regulation of cell cycle proteins and signaling pathways associated with tumor growth .

Preparation Methods

Grignard Reaction with Halogenated Aromatic Precursors

A key early step in the synthesis involves forming an intermediate by reacting a halogenated aromatic compound bearing the trifluoromethyl group with a Grignard reagent and cyclohexanone. The halogen (bromo, chloro, or iodo) on the aromatic ring facilitates the formation of the Grignard reagent, which is preferably prepared by reacting the halogenated aromatic with metallic magnesium or via halogen exchange with i-propylmagnesium chloride-lithium chloride complex.

  • Reagents & Conditions:
    • Halogenated aromatic compound (X = Br, Cl, I)
    • Metallic magnesium or i-propylmagnesium chloride-lithium chloride complex
    • Cyclohexanone
    • Solvents: Diethyl ether, tetrahydrofuran (THF), hexane, heptane, or mixtures (preferably heptane/THF)
    • Temperature: Approximately -20°C to 30°C, optimally 5°C to 10°C

This reaction yields a secondary alcohol intermediate (compound of formula III) that is crucial for further transformations.

Acid-Catalyzed Conversion and Catalytic Hydrogenation

The intermediate alcohol is then treated with a strong acid such as sulfuric acid or phosphoric acid at mild temperatures (10°C to 50°C, preferably 20°C to 25°C) to form an imine or related intermediate (compound of formula IV). This intermediate undergoes catalytic hydrogenation using palladium on carbon catalyst in methanol or acetic acid solvent under controlled temperature (20°C to 50°C) and pressure (2-20 bar) to yield the corresponding amine (compound of formula V or XIV).

  • Catalytic Hydrogenation:
    • Catalyst: Pd/C (palladium on carbon)
    • Solvent: Methanol preferred; acetic acid also used
    • Temperature: 20°C to 50°C
    • Pressure: 2-20 bar (approx. 1-20 atm)

This step is critical for reducing imine intermediates to the desired amine functionality.

Halogenation to Introduce Reactive Leaving Groups

To facilitate subsequent substitution reactions, the amine intermediate is subjected to halogenation, typically radical bromination or chlorination, producing a halogenated compound (formula IX). This step uses radical initiators and halogen sources to selectively introduce bromine or chlorine atoms on the methylene adjacent to the aromatic ring.

  • Conditions:
    • Radical bromination or chlorination
    • Control of temperature and reaction time to optimize selectivity
    • Solvents such as toluene or esters (e.g., i-propylacetate) may be used

This halogenated intermediate is a key precursor for nucleophilic substitution reactions leading to the final product.

Nucleophilic Substitution and Coupling Reactions

The halogenated intermediate undergoes nucleophilic substitution with amines or other nucleophiles to form the final methanamine structure. Suzuki coupling reactions are also employed to construct biaryl systems when necessary, using palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) salts with phosphine ligands.

  • Suzuki Coupling:
    • Catalyst: Pd(PPh3)4 or Pd(II) salts with phosphines
    • Base: Sodium methylate, potassium carbonate, cesium carbonate, or potassium t-butoxide
    • Solvent: Acetone, methylethylketone, cyclohexanone, toluene
    • Temperature: 10°C to 140°C, preferably 90°C to 110°C

This step is essential for assembling complex aromatic frameworks with trifluoromethyl substitution.

Formation of Hydrochloride Salt

The final amine is converted to its hydrochloride salt by treatment with hydrochloric acid, often in a solvent such as ethanol or methanol, to improve stability, crystallinity, and handling properties.

Purification and Isolation

Purification involves phase separations, washing with water and brine, solvent exchanges (e.g., to toluene), and crystallization under controlled temperature and vacuum drying conditions.

  • Typical Workup:
    • Washing organic phases with water, sodium bicarbonate solution, and brine
    • Solvent removal under reduced pressure
    • Crystallization at 20°C to 60°C
    • Vacuum drying at 60°C overnight

Summary Table of Key Preparation Steps and Conditions

Step Reagents/Conditions Solvents Temperature (°C) Notes
1. Grignard Reaction Halogenated aromatic, Mg or i-PrMgCl-LiCl, cyclohexanone Diethyl ether, THF, heptane -20 to 30 (opt. 5-10) Formation of secondary alcohol intermediate
2. Acid-Catalyzed Conversion Sulfuric or phosphoric acid Acetic acid or acetic anhydride 10 to 50 (opt. 20-25) Formation of imine intermediate
3. Catalytic Hydrogenation Pd/C catalyst, H2 gas Methanol preferred, acetic acid 20 to 50 Reduction to amine
4. Radical Halogenation Radical bromination/chlorination agents Toluene, i-propylacetate Controlled Introduction of halogen on methylene
5. Suzuki Coupling Pd catalyst, base (K2CO3, NaOMe), boronic acid Acetone, toluene 10 to 140 (opt. 90-110) Formation of biaryl system
6. Hydrochloride Salt Formation HCl acid Ethanol, methanol Ambient Salt formation for stability
7. Purification & Crystallization Washing, solvent exchange, vacuum drying Water, brine, toluene 20 to 60 Isolation of pure product

Research Findings and Notes

  • The use of a strong base such as sodium hydride or weaker bases like potassium carbonate with catalytic 4-dimethylaminopyridine (DMAP) facilitates esterification and coupling reactions efficiently.
  • Grignard reagents formed via i-propylmagnesium chloride-lithium chloride complex improve reactivity and selectivity in the formation of cyclohexyl intermediates.
  • Catalytic hydrogenation conditions are optimized to avoid over-reduction or side reactions, with palladium on carbon in methanol or acetic acid being highly effective.
  • Radical halogenation must be carefully controlled to avoid over-halogenation and to maintain the integrity of the trifluoromethyl-substituted aromatic ring.
  • Suzuki coupling reactions enable the construction of complex aromatic systems, crucial for the trifluoromethylphenyl moiety, with palladium catalysts and bases under mild to moderate heating.
  • Formation of the hydrochloride salt enhances compound stability and facilitates handling for further applications.
  • Alternative synthetic routes involving cyanamide intermediates and amine hydrochlorides have been explored for related compounds, but the above methods remain preferred for this specific compound due to yield and scalability.

Q & A

Q. What are the critical safety protocols for handling this compound?

  • Guidelines :
  • PPE : Nitrile gloves, lab coat, and safety goggles (amine hydrochloride can irritate mucous membranes) .
  • Storage : Desiccated at -20°C to prevent hygroscopic degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride
Reactant of Route 2
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Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride

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